molecular formula C19H24ClNO10 B1209771 Benzofurocaine CAS No. 90326-82-2

Benzofurocaine

Cat. No.: B1209771
CAS No.: 90326-82-2
M. Wt: 461.8 g/mol
InChI Key: RKXLAVAJHYGCIR-UHFFFAOYSA-N
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Description

Benzofurocaine (BFC) is a multifunctional Russian pharmaceutical agent with a broad spectrum of pharmacological activities. It exhibits anti-inflammatory, analgesic (peripheral and central), local anesthetic, antiarrhythmic, and anti-angiogenic properties . Notably, BFC stimulates protein synthesis, tissue respiration, and oxidative phosphorylation while demonstrating antioxidant effects and improving microcirculation . Its ability to reduce blood glucose levels without ulcerogenic or nephrotoxic side effects makes it distinct from conventional therapies .

BFC has been extensively studied in the context of experimental periodontitis (EP) and diabetes. In EP models, BFC reduces gingival fluid volume, normalizes the thrombin-renin-kinin system, and decreases pro-inflammatory cytokines (e.g., interleukin-1β, tumor necrosis factor-α) while increasing vascular endothelial growth factor (VEGF) and ATP content . It also mitigates oxidative stress by reducing superoxide anion and hydrogen peroxide generation . In diabetic models, BFC lowers blood glucose levels, though its hypoglycemic effect is less potent than glibenclamide, a standard α-glucosidase inhibitor .

Properties

CAS No.

90326-82-2

Molecular Formula

C19H24ClNO10

Molecular Weight

461.8 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C15H18ClNO4.C4H6O6/c1-5-20-15(19)11-8(2)21-10-6-9(7-17(3)4)14(18)13(16)12(10)11;5-1(3(7)8)2(6)4(9)10/h6,18H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

RKXLAVAJHYGCIR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

benzofurocaine

Origin of Product

United States

Comparison with Similar Compounds

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Mechanism : NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Efficacy : While effective for pain and inflammation, NSAIDs often fail to address tissue regeneration and may cause gastrointestinal ulcers or renal toxicity .
  • Unlike NSAIDs, it lacks ulcerogenic effects .

Standard Therapy (ST) for Periodontitis

ST typically includes chlorhexidine rinses, lincomycin injections, and periodontal dressings.

  • Efficacy : ST alone reduces inflammation but leaves 45% of gingival regions sclerotic due to incomplete regeneration .
  • BFC Advantage: Combining ST with BFC improves vascularization (2.9×), reduces sclerosis to <28%, and restores normal epithelial thickness (2.2× reduction in pathological hyperplasia) .

Hypoglycemic Agents

Glibenclamide

  • Mechanism : Enhances insulin secretion via pancreatic β-cell K+ channel inhibition.
  • Efficacy : In diabetic rats, glibenclamide (0.36 mg/kg) reduces fasting glucose by 1.3× and postprandial glucose by 1.5× within 60 minutes .
  • BFC Comparison : BFC (5–10 mg/kg) lowers fasting glucose by 15–18% and postprandial glucose by 1.4–1.5× but is less potent. Its hypoglycemic effect is attributed to antioxidant and β-cell NADPH-enhancing activity rather than direct insulin stimulation .

Metformin

  • Mechanism : Activates AMPK, improving insulin sensitivity.
  • Limitations: No direct comparison data exist in the evidence, but BFC’s unique anti-inflammatory and tissue-regenerative effects provide adjunct benefits in diabetic periodontitis, which metformin lacks.

Local Anesthetics

Benzocaine

  • Mechanism : Sodium channel blockade for topical analgesia.
  • BFC Advantage : BFC combines local anesthesia with anti-inflammatory, antioxidant, and microcirculatory benefits, making it superior for conditions like periodontitis requiring multimodal therapy .

Antioxidant Compounds

N-Acetylcysteine (NAC)

  • Mechanism : Boosts glutathione synthesis to neutralize reactive oxygen species (ROS).
  • Efficacy : Reduces oxidative stress but lacks direct anti-inflammatory or hypoglycemic effects.
  • BFC Advantage : BFC decreases ROS (e.g., H2O2 formation rate by 30%) while simultaneously enhancing ATP synthesis (1.5× increase) and VEGF-driven angiogenesis .

Comparative Data Table

Compound Mechanism of Action Key Efficacy Metrics Limitations Reference
Benzofurocaine Multi-target: Anti-inflammatory, antioxidant, hypoglycemic, pro-angiogenic - 2.9× vascularization increase
- 31.5% tissue regeneration
- 15–18% glucose reduction
Less potent hypoglycemic vs. glibenclamide
Glibenclamide Pancreatic β-cell K+ channel inhibition - 1.5× postprandial glucose reduction No anti-inflammatory or tissue repair
NSAIDs COX inhibition - 40% PGE2 reduction Ulcerogenic, no tissue regeneration
Benzocaine Sodium channel blockade Local anesthesia No metabolic or anti-inflammatory effects
ST (Standard Therapy) Antimicrobial/anti-inflammatory - 45% sclerotic tissue reduction Incomplete regeneration without BFC

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